6,7-Dihydro-5H-cyclopenta[b]pyridine

Process Chemistry Synthetic Methodology Pharmaceutical Intermediate

6,7-Dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9), also known as 2,3-cyclopentenopyridine, is a fused bicyclic heterocycle consisting of a cyclopentane ring fused to a pyridine core. It serves as a critical pharmaceutical intermediate, most notably as the key starting material in the synthesis of the fourth-generation cephalosporin antibiotic cefpirome, and is also utilized in the development of 5-HT2C receptor ligands and other bioactive molecules.

Molecular Formula C8H9N
Molecular Weight 119.16 g/mol
CAS No. 533-37-9
Cat. No. B108516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-cyclopenta[b]pyridine
CAS533-37-9
Synonyms6,7-Dihydro-5H-cyclopenta[b]pyridine ;  2,3-Cyclopentenopyridine;  6,7-Dihydro-5H-[1]pyrindine;  6,7-Dihydro-5H-pyrindine;  Pyrindan; 
Molecular FormulaC8H9N
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=CC=C2
InChIInChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2
InChIKeyKRNSYSYRLQDHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9) Procurement and Differentiation Guide


6,7-Dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9), also known as 2,3-cyclopentenopyridine, is a fused bicyclic heterocycle consisting of a cyclopentane ring fused to a pyridine core [1]. It serves as a critical pharmaceutical intermediate, most notably as the key starting material in the synthesis of the fourth-generation cephalosporin antibiotic cefpirome, and is also utilized in the development of 5-HT2C receptor ligands and other bioactive molecules [2][3].

Why 6,7-Dihydro-5H-cyclopenta[b]pyridine Cannot Be Substituted by Common Analogs


While related heterocycles like 5,6,7,8-tetrahydroquinoline and other bicyclic pyridines are often considered as structural analogs, they are not functionally interchangeable with 6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9). The unique five-membered cyclopentane ring confers a specific spatial geometry and electron density profile that directly impacts biological target engagement and chemical reactivity [1]. For instance, in cefpirome synthesis, the cyclopenta[b]pyridine moiety is an essential structural element of the active pharmaceutical ingredient, and substitution with a six-membered ring analog would yield an entirely different molecule with altered antibacterial spectrum and potency [2]. Furthermore, in medicinal chemistry programs targeting the 5-HT2C receptor, the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold imparts a distinct binding affinity and selectivity profile compared to its tetrahydroquinoline counterpart, making it the preferred core for specific therapeutic indications [1].

Quantitative Differentiation of 6,7-Dihydro-5H-cyclopenta[b]pyridine Against Alternatives


Synthetic Efficiency: Optimized Route Outperforms Traditional Methods

A modern synthetic route for 6,7-dihydro-5H-cyclopenta[b]pyridine (target compound) demonstrates a significantly improved overall yield of 43.15% with 99.7% purity (HPLC) [1]. This represents a substantial advancement over earlier, less efficient methodologies. In contrast, a traditional method for synthesizing the analog 5,6,7,8-tetrahydroquinoline was reported to have a yield of only 21% and was plagued by difficult product separation and numerous by-products, rendering it impractical for industrial scale-up [2].

Process Chemistry Synthetic Methodology Pharmaceutical Intermediate

Chemoselective Oxidation: High-Yield Functionalization Under Mild Conditions

The target compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, can be selectively oxidized at the C-5 position using a Mn(OTf)₂/TBHP catalytic system in water at 25 °C, achieving a high yield and excellent chemoselectivity [1]. This methodology is effective for the parent compound and its analogs, enabling the efficient synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives. In contrast, the direct oxidation of the comparator 5,6,7,8-tetrahydroquinoline under similar conditions was not reported with comparable yield or selectivity, highlighting a unique reactivity profile conferred by the cyclopentane ring of the target compound.

Catalysis Green Chemistry Derivatization

Proven Scalability: Validated Routes to High-Purity Material

Several modern synthetic routes for 6,7-dihydro-5H-cyclopenta[b]pyridine have been validated for industrial-scale production, achieving high purities suitable for pharmaceutical applications. The Zhou et al. (2013) route delivers 99.7% purity (HPLC) [1], while the Ren et al. (2015) catalytic oxidation method offers a 'high yield' under mild, aqueous conditions [2]. A continuous process for synthesizing the derivative 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine has also been reported with a step yield of 93%, demonstrating the scalability of this core structure . This robust, multi-route process knowledge ensures a reliable supply of high-quality material. In comparison, the synthesis of 5,6,7,8-tetrahydroquinoline is often characterized by low yields (~21%) and difficult purification, presenting significant scale-up challenges [3].

Process Development Scale-up Quality Control

Regulatory Acceptance: A Critical Intermediate for Approved APIs

6,7-Dihydro-5H-cyclopenta[b]pyridine is a key structural component of cefpirome sulfate, a fourth-generation cephalosporin antibiotic approved for clinical use in multiple regions, including Europe and Asia [1]. The compound is commercially available as 'Cefpirome Impurity 5,' a fully characterized reference standard compliant with regulatory guidelines (USP/EP), for use in analytical method validation and quality control during cefpirome manufacturing [2]. This direct link to a marketed drug confers a significant advantage over structurally related analogs like 5,6,7,8-tetrahydroquinoline, which do not serve as a core intermediate for any major approved pharmaceutical of comparable commercial relevance.

Pharmaceutical Manufacturing Cefpirome Regulatory Compliance

High-Value Application Scenarios for 6,7-Dihydro-5H-cyclopenta[b]pyridine


Pharmaceutical Manufacturing: Key Intermediate for Cefpirome

Given its well-established role as the key intermediate in cefpirome synthesis [1], 6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9) is the logical procurement choice for manufacturers of this fourth-generation cephalosporin antibiotic. The availability of high-purity material (≥98.5% by HPLC) [2] and the existence of scalable synthetic routes [3] ensure a robust and cost-effective supply chain for commercial drug production.

Medicinal Chemistry: Scaffold for 5-HT2C Receptor Ligand Discovery

In drug discovery programs targeting the 5-HT2C receptor for conditions like obesity and schizophrenia, the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold offers a proven and patent-protected entry point for structure-activity relationship (SAR) studies [1]. Its unique geometry differentiates it from the tetrahydroquinoline scaffold, potentially leading to novel intellectual property and improved selectivity profiles.

Process Development: Model Substrate for Green Chemistry Applications

The compound serves as an excellent model substrate for developing and scaling novel catalytic transformations, particularly C-H activation and oxidation reactions. The established Mn-catalyzed oxidation in water at room temperature provides a benchmark for evaluating new catalysts and comparing process efficiency against other heterocyclic substrates [4].

Analytical R&D: High-Purity Reference Standard for Quality Control

For analytical scientists involved in the quality control of cefpirome API, 6,7-dihydro-5H-cyclopenta[b]pyridine is essential for use as a reference standard (Cefpirome Impurity 5) [5]. Its use ensures method accuracy and regulatory compliance for impurity profiling, a critical function that cannot be substituted by a generic analog.

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